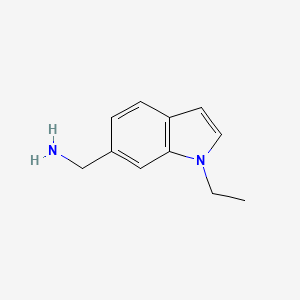
(1-乙基-1H-吲哚-6-基)甲胺
描述
(1-ethyl-1H-indol-6-yl)methanamine is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound features an indole core with an ethyl group at the 1-position and a methanamine group at the 6-position.
科学研究应用
(1-ethyl-1H-indol-6-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
The primary targets of (1-ethyl-1H-indol-6-yl)methanamine It is known that indole derivatives, which include (1-ethyl-1h-indol-6-yl)methanamine, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The exact mode of action of (1-ethyl-1H-indol-6-yl)methanamine For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
The specific biochemical pathways affected by (1-ethyl-1H-indol-6-yl)methanamine Indole derivatives are known to influence a broad spectrum of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (1-ethyl-1H-indol-6-yl)methanamine It is known that the presence of certain groups attached to the aryl ring can increase the lipophilic nature of the compound, thereby making the molecule more cell-permeable . This could potentially impact the bioavailability of (1-ethyl-1H-indol-6-yl)methanamine.
Result of Action
The molecular and cellular effects of (1-ethyl-1H-indol-6-yl)methanamine Given the broad spectrum of biological activities associated with indole derivatives, it is likely that the compound’s action results in a variety of molecular and cellular effects .
生化分析
Biochemical Properties
(1-ethyl-1H-indol-6-yl)methanamine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to bind with high affinity to multiple receptors, which can influence various biochemical pathways. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. Specific enzymes and proteins that (1-ethyl-1H-indol-6-yl)methanamine interacts with include cytochrome P450 enzymes, which are crucial for its metabolism and biotransformation .
Cellular Effects
The effects of (1-ethyl-1H-indol-6-yl)methanamine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, (1-ethyl-1H-indol-6-yl)methanamine has been shown to affect the MAPK/ERK signaling pathway, leading to changes in gene expression that promote cell proliferation and survival . Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, (1-ethyl-1H-indol-6-yl)methanamine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, (1-ethyl-1H-indol-6-yl)methanamine can inhibit the activity of certain kinases, resulting in altered phosphorylation states of target proteins and subsequent changes in cellular functions . Additionally, it can activate transcription factors that regulate the expression of genes involved in cell growth and differentiation .
Temporal Effects in Laboratory Settings
The effects of (1-ethyl-1H-indol-6-yl)methanamine over time in laboratory settings have been studied extensively. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro studies have shown that (1-ethyl-1H-indol-6-yl)methanamine remains stable under physiological conditions for extended periods, allowing for sustained biological activity . In vivo studies indicate that the compound undergoes metabolic degradation, which can affect its efficacy and duration of action .
Dosage Effects in Animal Models
The effects of (1-ethyl-1H-indol-6-yl)methanamine vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects on cellular functions, such as enhanced cell proliferation and survival . At high doses, (1-ethyl-1H-indol-6-yl)methanamine can induce toxic or adverse effects, including apoptosis and necrosis . These threshold effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential toxicity.
Metabolic Pathways
(1-ethyl-1H-indol-6-yl)methanamine is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is primarily metabolized by cytochrome P450 enzymes, which facilitate its biotransformation into active or inactive metabolites . These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of (1-ethyl-1H-indol-6-yl)methanamine, affecting its therapeutic efficacy and safety profile .
Transport and Distribution
The transport and distribution of (1-ethyl-1H-indol-6-yl)methanamine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in various cellular compartments . For instance, (1-ethyl-1H-indol-6-yl)methanamine can be transported across cell membranes by organic cation transporters, facilitating its entry into target cells . Additionally, binding proteins can sequester the compound in specific tissues, influencing its bioavailability and therapeutic effects .
Subcellular Localization
The subcellular localization of (1-ethyl-1H-indol-6-yl)methanamine is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, (1-ethyl-1H-indol-6-yl)methanamine may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding the subcellular localization of (1-ethyl-1H-indol-6-yl)methanamine provides insights into its mechanisms of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-ethyl-1H-indol-6-yl)methanamine typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Ethylation: The indole core is then ethylated at the 1-position using ethyl iodide in the presence of a strong base such as sodium hydride.
Aminomethylation: The final step involves the introduction of the methanamine group at the 6-position. This can be achieved through a Mannich reaction, where the indole is reacted with formaldehyde and a primary amine.
Industrial Production Methods: Industrial production of (1-ethyl-1H-indol-6-yl)methanamine may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: (1-ethyl-1H-indol-6-yl)methanamine can undergo oxidation reactions, typically forming corresponding indole-6-carboxaldehyde or indole-6-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the methanamine group to a methyl group, resulting in (1-ethyl-1H-indol-6-yl)methane.
Substitution: The compound can participate in electrophilic substitution reactions, particularly at the 3-position of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate halogenating or nitrating agents.
Major Products:
Oxidation: Indole-6-carboxaldehyde, Indole-6-carboxylic acid.
Reduction: (1-ethyl-1H-indol-6-yl)methane.
Substitution: Various substituted indole derivatives depending on the electrophile used.
相似化合物的比较
(1-methyl-1H-indol-6-yl)methanamine: Similar structure but with a methyl group instead of an ethyl group.
(1-ethyl-1H-indol-3-yl)methanamine: Similar structure but with the methanamine group at the 3-position instead of the 6-position.
(1-ethyl-1H-indol-6-yl)ethanamine: Similar structure but with an ethanamine group instead of a methanamine group.
Uniqueness: (1-ethyl-1H-indol-6-yl)methanamine is unique due to the specific positioning of the ethyl and methanamine groups on the indole core. This unique structure can result in distinct biological activities and chemical reactivity compared to its analogs.
属性
IUPAC Name |
(1-ethylindol-6-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-2-13-6-5-10-4-3-9(8-12)7-11(10)13/h3-7H,2,8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUYYSQZXWJBSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C1C=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


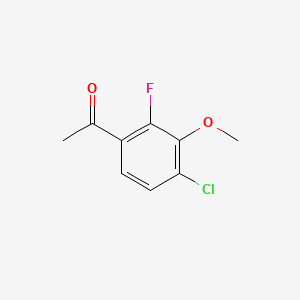

![Methyl 4-[5-(hydroxymethyl)pyridin-2-yl]benzoate](/img/structure/B1399850.png)
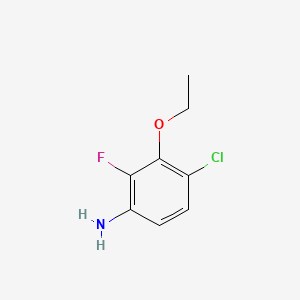
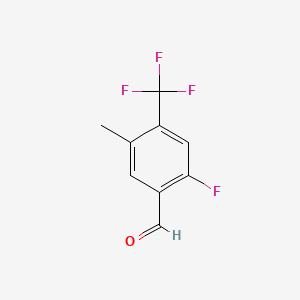

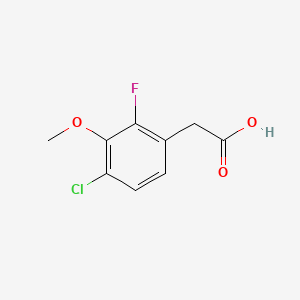
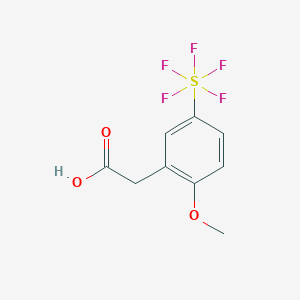
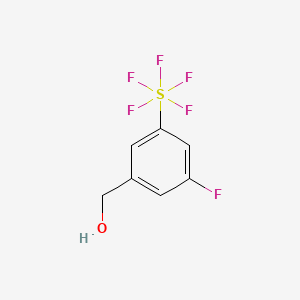
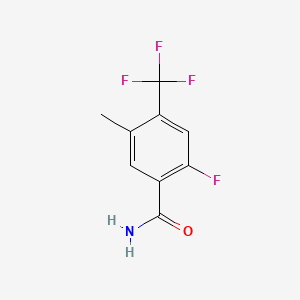
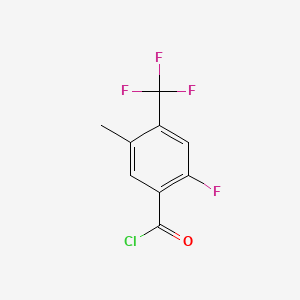
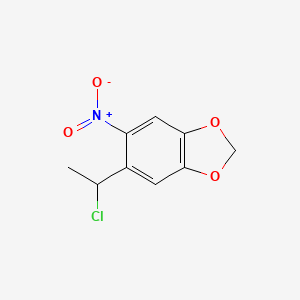
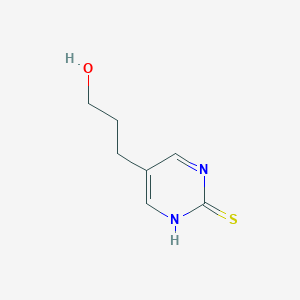
![6,7-Dihydrothieno[3,2-d]pyrimidin-2-amine](/img/structure/B1399865.png)
